N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
Description
N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a bifunctional structure. The compound features a central oxalamide (N,N'-oxalyl diamide) core, with distinct substituents at the N1 and N2 positions. At the N1 position, a piperidin-4-ylmethyl group is substituted with a 2-methylpyridin-4-yl moiety, while the N2 position is occupied by a 4-(trifluoromethoxy)phenyl group.
Properties
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O3/c1-14-12-17(6-9-25-14)28-10-7-15(8-11-28)13-26-19(29)20(30)27-16-2-4-18(5-3-16)31-21(22,23)24/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWNVRQVJHVMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, incorporates a piperidine moiety and a trifluoromethoxy group, which may influence its pharmacological profiles. This article aims to provide an in-depth analysis of the biological activity of this compound, drawing on diverse research findings and case studies.
Molecular Formula and Weight
- Molecular Formula : C21H24N4O4
- Molecular Weight : 396.4 g/mol
Structural Characteristics
The compound features:
- A piperidine ring which may enhance its interaction with biological targets.
- A trifluoromethoxy group , known for its ability to modulate the lipophilicity and biological activity of compounds.
While the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with various biological targets, potentially influencing pathways related to:
- Enzyme inhibition
- Receptor modulation
Pharmacological Studies
Recent studies have highlighted several biological activities associated with this compound:
- Antidiabetic Activity
- Antioxidant Properties
- Protein Tyrosine Phosphatase Inhibition
Toxicity Studies
Preliminary toxicity assessments in animal models indicated no adverse behavioral changes or lethality at varying concentrations over a 72-hour observation period, suggesting a favorable safety profile .
Summary of Biological Activities
| Activity Type | Observed Effect | Concentration (μM/mL) | IC50 Value (μM) |
|---|---|---|---|
| Alpha-Amylase Inhibition | Percent Inhibition | 500 | 4.58 |
| Antioxidant Activity | DPPH Radical Scavenging | - | 2.36 |
| PTP1B Inhibition | Percent Inhibition | - | 0.91 |
Comparison with Standard Drugs
| Compound | Activity Type | IC50 Value (μM) |
|---|---|---|
| N1-((...)-oxalamide | Alpha-Amylase Inhibition | 4.58 |
| Acarbose | Alpha-Amylase Inhibition | 1.58 |
| N1-((...)-oxalamide | PTP1B Inhibition | 0.91 |
| Ursolic Acid | PTP1B Inhibition | 1.35 |
Case Study: Antidiabetic Potential
A study conducted on a series of oxalamide derivatives demonstrated that compounds similar to N1-((...)-oxalamide exhibited significant antidiabetic effects through enzyme inhibition mechanisms. The findings suggested that modifications on the piperidine and phenyl rings could enhance the biological activity further .
Case Study: Antioxidant Efficacy
Research evaluating the antioxidant properties of oxalamides found that compounds featuring trifluoromethoxy substitutions significantly outperformed traditional antioxidants in DPPH assays, indicating their potential utility in oxidative stress-related conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and physicochemical properties of N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can be compared to three analogous oxalamide derivatives documented in recent literature (Table 1).
Table 1: Structural and Physicochemical Comparison of Oxalamide Derivatives
Key Observations:
Substituent Positioning : The target compound and Compound A share identical piperidinylmethyl-pyridine groups but differ in substituent placement. The target’s trifluoromethoxy group at N2 contrasts with Compound A’s ethoxy group at N1, suggesting divergent electronic and steric profiles .
Electronic Effects: The 4-(trifluoromethoxy)phenyl group in the target compound and the 4-nitrophenyl group in Compound B both exhibit electron-withdrawing properties, which may influence receptor binding affinity or metabolic stability.
Structural Complexity : Compound C’s thiophene sulfonyl-piperidine moiety introduces sulfur-based polarity and conformational rigidity, whereas the target compound’s simpler piperidine-pyridine system may offer better synthetic accessibility .
In contrast, Compounds A and B have lower molecular weights (396.5 and 412.4 g/mol, respectively), aligning more closely with conventional drug design principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
